molecular formula C17H18N2O5S B7695294 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide

2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide

Cat. No. B7695294
M. Wt: 362.4 g/mol
InChI Key: STGYHIYSPVRAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide, also known as MS-222, is a commonly used anesthetic agent in aquatic animals. It was first synthesized in the 1960s and has since been used extensively in research and aquaculture. MS-222 is a white crystalline powder that is water-soluble and has a molecular weight of 246.3 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide is not fully understood. It is believed to work by interfering with the normal function of ion channels in the cell membrane, leading to a decrease in neuronal activity and ultimately inducing anesthesia.
Biochemical and Physiological Effects:
2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects on aquatic animals. These include changes in heart rate, blood pressure, and respiratory rate. It has also been shown to affect the immune system and can cause oxidative stress in some species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide is its effectiveness as an anesthetic agent in aquatic animals. It is also relatively safe to use when administered correctly. However, there are some limitations to its use. For example, it can be toxic to some species at high concentrations and can cause changes in physiological parameters that may affect experimental results.

Future Directions

There are several future directions for research on 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide. One area of interest is the development of new anesthetic agents that are more effective and have fewer side effects. Another area of research is the development of new methods for administering 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide that minimize stress and harm to aquatic animals. Finally, there is a need for more research on the long-term effects of 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide on aquatic animals and ecosystems.

Synthesis Methods

2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-nitrobenzenesulfonamide with methylamine to produce 2-methylbenzenesulfonamide. This compound is then reacted with 2-bromo-2-methylpropionic acid to produce 2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide. The synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-(N-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide is commonly used as an anesthetic agent in aquatic animals for scientific research purposes. It is particularly useful in fish research as it is effective at inducing anesthesia in a relatively short period of time and has a short duration of action. This allows researchers to perform procedures on fish without causing undue stress or harm to the animals.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19(25(21,22)14-5-3-2-4-6-14)12-17(20)18-13-7-8-15-16(11-13)24-10-9-23-15/h2-8,11H,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGYHIYSPVRAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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